molecular formula C16H14N2O3S B5737153 (E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5737153
M. Wt: 314.4 g/mol
InChI Key: DDCVCIWWUQXCOG-SOFGYWHQSA-N
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Description

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Enamide: The ethoxylated benzothiazole is then reacted with furan-2-carbaldehyde and an appropriate amine under acidic or basic conditions to form the enamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2,5-dione.

Uniqueness

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is unique due to its specific combination of benzothiazole and furan moieties, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-20-12-5-7-13-14(10-12)22-16(17-13)18-15(19)8-6-11-4-3-9-21-11/h3-10H,2H2,1H3,(H,17,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCVCIWWUQXCOG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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